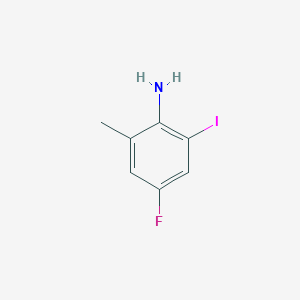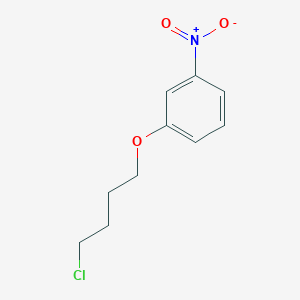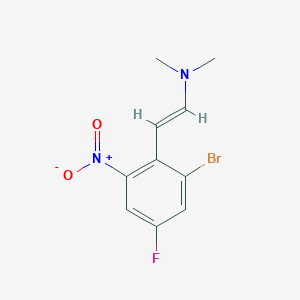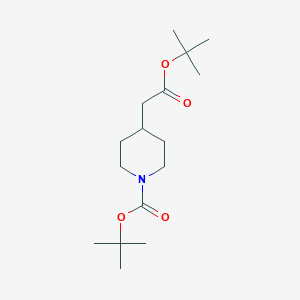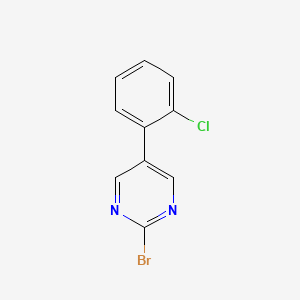
2-Chloro-6-cyclopropyl-3-fluorobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-cyclopropyl-3-fluorobenzaldehyde is an organic compound that belongs to the class of halogenated benzaldehydes It is characterized by the presence of chlorine, cyclopropyl, and fluorine substituents on a benzaldehyde ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-cyclopropyl-3-fluorobenzaldehyde typically involves the halogenation and formylation of a suitable precursor. One common method is the chlorination of 2-cyclopropyl-3-fluorotoluene followed by oxidation to introduce the aldehyde group. The reaction conditions often involve the use of reagents such as chromyl chloride for oxidation and anhydrous conditions to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of iron-based catalysts in the presence of chlorinating agents can facilitate the chlorination step, while controlled oxidation conditions can ensure the selective formation of the aldehyde group.
化学反应分析
Types of Reactions
2-Chloro-6-cyclopropyl-3-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine and fluorine substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 2-Chloro-6-cyclopropyl-3-fluorobenzoic acid.
Reduction: 2-Chloro-6-cyclopropyl-3-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Chloro-6-cyclopropyl-3-fluorobenzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anti-inflammatory properties.
Agrochemicals: It is used in the synthesis of pesticides and herbicides due to its ability to disrupt biological pathways in pests.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
Chemical Biology: It is used as a probe to study biological processes and interactions at the molecular level.
作用机制
The mechanism of action of 2-Chloro-6-cyclopropyl-3-fluorobenzaldehyde involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic residues in proteins, thereby modulating their activity.
相似化合物的比较
Similar Compounds
- 2-Chloro-6-fluorobenzaldehyde
- 2-Chloro-6-cyclopropylbenzaldehyde
- 3-Fluoro-2-chlorobenzaldehyde
Uniqueness
2-Chloro-6-cyclopropyl-3-fluorobenzaldehyde is unique due to the presence of both cyclopropyl and fluorine substituents, which confer distinct chemical and biological properties. The cyclopropyl group introduces ring strain, making the compound more reactive in certain chemical reactions. The fluorine substituent enhances the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in drug design and development.
属性
分子式 |
C10H8ClFO |
|---|---|
分子量 |
198.62 g/mol |
IUPAC 名称 |
2-chloro-6-cyclopropyl-3-fluorobenzaldehyde |
InChI |
InChI=1S/C10H8ClFO/c11-10-8(5-13)7(6-1-2-6)3-4-9(10)12/h3-6H,1-2H2 |
InChI 键 |
HEQBSWFNFBATJF-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=C(C(=C(C=C2)F)Cl)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






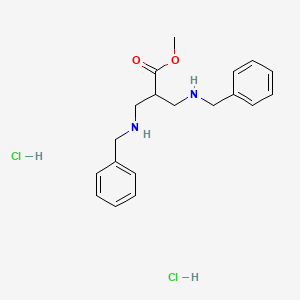
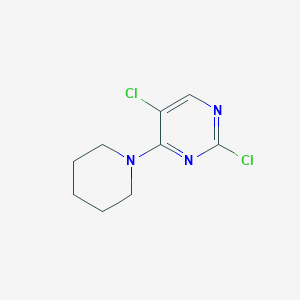
![1-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole](/img/structure/B13981017.png)
![1,1-Dimethylethyl N-[3-(2-hydroxypropyl)-4-pyridinyl]carbamate](/img/structure/B13981018.png)
